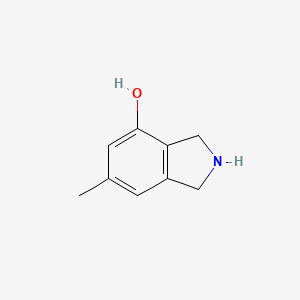
3-Methyl-1-(2,2,3,3-tetramethylcyclopropanecarbonyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-2-3-3-Tetramethyl-N-(methylcarbamoyl)cyclopropane-1-carboxamide is a synthetic organic compound with the molecular formula C10H18N2O2 and a molecular weight of 198.26 g/mol . It is characterized by its unique cyclopropane ring structure, which is substituted with tetramethyl groups and a methylcarbamoyl group. This compound is typically found as an off-white to white solid with a melting point of 91-94°C .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-2-3-3-Tetramethyl-N-(methylcarbamoyl)cyclopropane-1-carboxamide involves multiple steps, starting with the preparation of the cyclopropane ring. The tetramethyl substitution is achieved through alkylation reactions, followed by the introduction of the methylcarbamoyl group via carbamoylation reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the quality of the final product.
化学反応の分析
Types of Reactions: 2-2-3-3-Tetramethyl-N-(methylcarbamoyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbamoyl group into an amine or alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylcarbamoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted cyclopropane derivatives.
科学的研究の応用
2-2-3-3-Tetramethyl-N-(methylcarbamoyl)cyclopropane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-2-3-3-Tetramethyl-N-(methylcarbamoyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropane ring and carbamoyl group play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
類似化合物との比較
2-2-3-3-Tetramethylcyclopropane-1-carboxamide: Lacks the methylcarbamoyl group, resulting in different chemical reactivity and biological activity.
2-2-3-3-Tetramethyl-N-(ethylcarbamoyl)cyclopropane-1-carboxamide: Contains an ethylcarbamoyl group instead of a methylcarbamoyl group, leading to variations in its physical and chemical properties.
Uniqueness: 2-2-3-3-Tetramethyl-N-(methylcarbamoyl)cyclopropane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct steric and electronic effects. These effects influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
特性
分子式 |
C10H18N2O2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
2,2,3,3-tetramethyl-N-(methylcarbamoyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H18N2O2/c1-9(2)6(10(9,3)4)7(13)12-8(14)11-5/h6H,1-5H3,(H2,11,12,13,14) |
InChIキー |
MEBNCQRMZVHURS-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1(C)C)C(=O)NC(=O)NC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate](/img/structure/B14131616.png)
![2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14131618.png)



![[1]Benzothieno[2,3-c]pyridine](/img/structure/B14131650.png)

![Diethyl 1-[(trimethylsilyl)oxy]naphthalen-2-yl phosphate](/img/structure/B14131662.png)


![4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile](/img/structure/B14131677.png)



